9-Phenyl-9-fluorenol 9-Phenyl-9-fluorenol 9-Phenyl-9-fluorenol is a fluorine derivative. It is formed as intermediate during the synthesis of 9-bromo-9-phenylfluorene. Competitive interactions in crystalline 9-phenyl-9-fluorenol has been reported. Spectral properties of 9-phenyl-9-fluorenol have been investigated. 9-Phenyl-9-fluorenol is reported as bichromphoric fluorine derivative and its absorption and emission characteristics have been investigated in non-polar and polar solvents at different temperatures.

Brand Name: Vulcanchem
CAS No.: 25603-67-2
VCID: VC20757871
InChI: InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H
SMILES: C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol

9-Phenyl-9-fluorenol

CAS No.: 25603-67-2

Cat. No.: VC20757871

Molecular Formula: C19H14O

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

9-Phenyl-9-fluorenol - 25603-67-2

CAS No. 25603-67-2
Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
IUPAC Name 9-phenylfluoren-9-ol
Standard InChI InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H
Standard InChI Key UJPHBDAPVWFPTG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Canonical SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O

9-Phenyl-9-fluorenol is an organic compound with the molecular formula C19H14OC_{19}H_{14}O
and a molecular weight of approximately 258.3 g/mol. It is classified as a fluorene derivative and is notable for its applications in organic synthesis, particularly in the synthesis of various functionalized compounds. The compound is recognized by several synonyms, including 9-phenylfluoren-9-ol and 9-hydroxy-9-phenylfluorene, and is identified by the CAS Registry Number 25603-67-2.

Synthesis

The synthesis of 9-Phenyl-9-fluorenol typically involves reactions starting from 9-fluorenone, utilizing methods such as lithiation or Grignard reagent reactions. A common synthetic route includes:

  • Starting Material: 9-Fluorenone

  • Reagents: Phenyl Grignard reagents or phenyl-lithium compounds.

  • Procedure: The reaction mixture is stirred at room temperature, followed by quenching with ammonium chloride and extraction with diethyl ether.

Applications

9-Phenyl-9-fluorenol serves various roles in organic chemistry:

  • Intermediate in Synthesis: It acts as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals.

  • Protecting Group: The phenylfluoren-9-yl (Pf) group derived from it has been utilized effectively as a protecting group in asymmetric synthesis, preventing racemization during reactions involving α-amino compounds .

Research Findings

Recent studies have explored the properties and applications of 9-Phenyl-9-fluorenol:

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